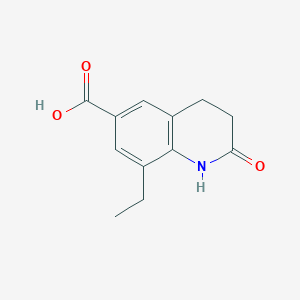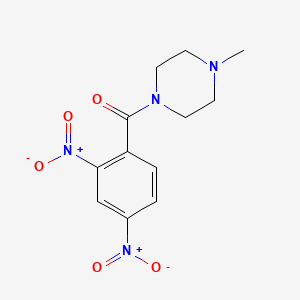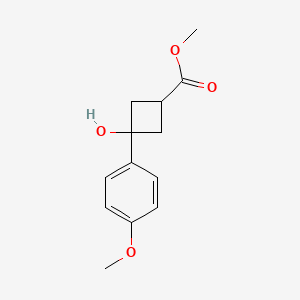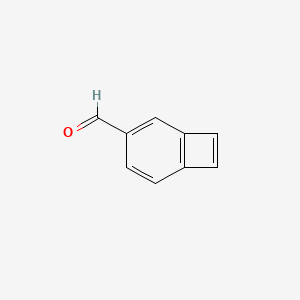
4-carboxaldehydebenzocyclobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-carboxaldehydebenzocyclobutene is a unique organic compound characterized by its bicyclic structure. This compound is notable for its conjugated system of double bonds, which imparts significant stability and reactivity. The presence of the carbaldehyde group at the third position adds to its chemical versatility, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde typically involves the use of tandem catalytic processes. One such method employs a rhodium (I) complex with a flexible NHC-based pincer ligand. This catalyst facilitates the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne . The reaction conditions are optimized to ensure high selectivity and yield.
Industrial Production Methods
While specific industrial production methods for bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde are not extensively documented, the principles of tandem catalysis and the use of rhodium-based catalysts are likely to be employed. These methods offer efficiency and scalability, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-carboxaldehydebenzocyclobutene undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.
Major Products Formed
Oxidation: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carboxylic acid.
Reduction: Bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-carboxaldehydebenzocyclobutene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde involves its interaction with molecular targets through its conjugated double bonds and aldehyde group. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Similar bicyclic structure but lacks the aldehyde group.
Bicyclo[4.2.0]octa-1,5,7-triene: Another bicyclic compound with a different arrangement of double bonds.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
4-carboxaldehydebenzocyclobutene is unique due to the presence of the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its conjugated system of double bonds also contributes to its stability and reactivity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H6O |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-3-carbaldehyde |
InChI |
InChI=1S/C9H6O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-6H |
Clave InChI |
BULHORGGTPRJKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B8768258.png)
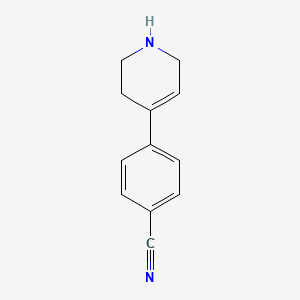
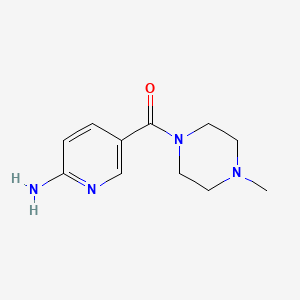
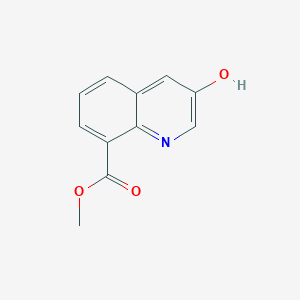
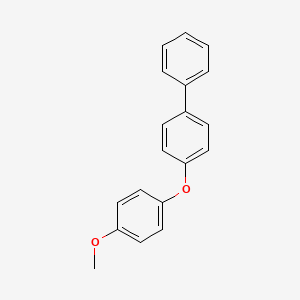
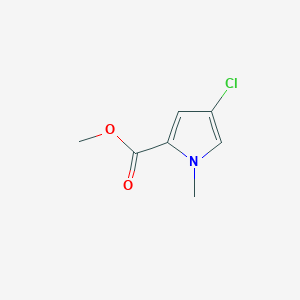
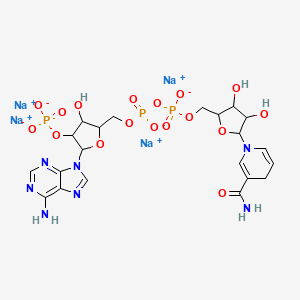
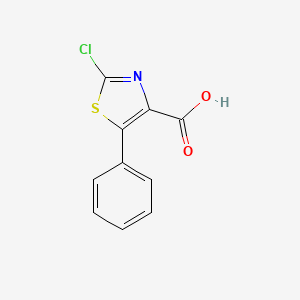
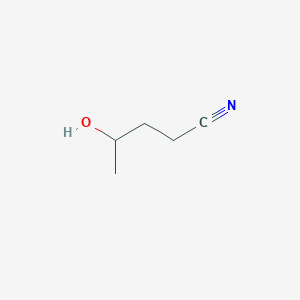
![Oxirane, [(2,3-dimethylphenoxy)methyl]-](/img/structure/B8768326.png)
![Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8768327.png)
